3-(4-Benzyloxyphenyl)phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-phenylmethoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)24-15-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBMDDENSLKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742816 | |
| Record name | [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-18-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Benzyloxyphenyl Phenylacetic Acid and Its Analogues
Established Synthetic Routes to Phenylacetic Acid Core Structures
The phenylacetic acid moiety is a common structural motif in organic chemistry, and several reliable methods have been developed for its synthesis. These routes often begin with readily available benzyl (B1604629) derivatives.
Hydrolysis of Benzylic Nitriles (e.g., Benzyl Cyanide) in Advanced Synthesis
A prevalent and historically significant method for the preparation of phenylacetic acid is the hydrolysis of benzyl cyanide. This transformation can be effectively carried out under either acidic or basic conditions.
In an acidic medium, the reaction is typically initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide yields the desired carboxylic acid.
Under basic conditions, the hydrolysis begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide, also under basic conditions, yields the carboxylate salt, which is then protonated in an acidic workup to give the final phenylacetic acid.
The mechanism of nitrile hydrolysis proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. Below is a table summarizing the key steps in both acid-catalyzed and base-catalyzed hydrolysis of a generic benzylic nitrile.
| Step | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| 1 | Protonation of the nitrile nitrogen. | Nucleophilic attack of hydroxide on the nitrile carbon. |
| 2 | Nucleophilic attack by water on the nitrile carbon. | Protonation of the nitrogen by water. |
| 3 | Deprotonation to form an imidic acid. | Tautomerization to an amide. |
| 4 | Tautomerization of the imidic acid to an amide. | Nucleophilic attack of hydroxide on the amide carbonyl. |
| 5 | Protonation of the amide carbonyl. | Formation of a tetrahedral intermediate. |
| 6 | Nucleophilic attack by water on the carbonyl carbon. | Elimination of the amine group. |
| 7 | Proton transfer and elimination of ammonia. | Protonation of the carboxylate to form the carboxylic acid. |
This method is widely applicable and can be used for the synthesis of various substituted phenylacetic acids, provided the substituents are stable to the hydrolytic conditions.
Carbonation of Benzyl Organometallic Reagents in Research Scale Synthesis
Another effective method for the synthesis of phenylacetic acids involves the carbonation of benzyl organometallic reagents, most commonly Grignard reagents (benzylmagnesium halides). This approach is particularly useful on a research scale.
The process begins with the formation of the benzyl Grignard reagent from the corresponding benzyl halide (e.g., benzyl chloride or benzyl bromide) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. This organometallic species is a potent nucleophile. The subsequent step involves the reaction of the Grignard reagent with carbon dioxide, typically in the form of dry ice. The nucleophilic benzyl carbanion attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. The final step is the acidic workup of this salt to yield phenylacetic acid.
A key consideration in this synthesis is the potential for side reactions, such as the Wurtz coupling of the benzyl halide to form 1,2-diphenylethane, which can be minimized by careful control of the reaction conditions.
The following table outlines the general steps for the synthesis of a phenylacetic acid via carbonation of a benzyl Grignard reagent.
| Step | Description | Reactants | Product |
| 1 | Formation of Grignard Reagent | Benzyl halide, Magnesium | Benzylmagnesium halide |
| 2 | Carbonation | Benzylmagnesium halide, Carbon Dioxide (dry ice) | Magnesium carboxylate salt |
| 3 | Acidic Workup | Magnesium carboxylate salt, Strong acid (e.g., HCl) | Phenylacetic acid |
Catalytic Reduction Approaches for Phenylacetic Acid Derivatives
Catalytic reduction methods provide an alternative pathway to phenylacetic acid and its derivatives. A notable example is the reduction of mandelic acid and its derivatives. Mandelic acid, which possesses a hydroxyl group at the alpha-position, can be reduced to phenylacetic acid.
One effective method involves an iodide-catalyzed reduction. In this process, hydroiodic acid (HI) is generated in situ from a catalytic amount of a metal iodide, such as sodium iodide, and a stoichiometric amount of a protic acid like phosphorous acid. The HI then acts as the reducing agent to convert the alpha-hydroxy acid to the corresponding phenylacetic acid. This approach is advantageous as it avoids the direct handling of corrosive and unstable hydroiodic acid.
Targeted Multi-Step Synthesis of 3-(4-Benzyloxyphenyl)phenylacetic Acid
The synthesis of this compound requires a multi-step approach that combines the formation of the biphenyl (B1667301) core with the introduction of the benzyloxy and phenylacetic acid moieties at the desired positions.
Strategies for Regioselective Introduction of the Benzyloxy Moiety
A plausible synthetic strategy for this compound would likely involve the construction of a biphenyl skeleton with appropriate functional groups that allow for the regioselective introduction of the benzyloxy group.
One potential route begins with a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core. For instance, the coupling of 3-bromophenol with a suitable boronic acid, such as 4-methoxyphenylboronic acid, would yield a hydroxylated biphenyl precursor. The phenolic hydroxyl group can then be selectively benzylated.
The O-benzylation of a phenol (B47542) is a standard transformation in organic synthesis, typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile and displaces the halide from the benzyl halide in an SN2 reaction.
The table below outlines a potential sequence for the regioselective introduction of the benzyloxy group.
| Step | Transformation | Key Reagents | Intermediate |
| 1 | Suzuki-Miyaura Coupling | 3-Bromophenol, 4-Methoxyphenylboronic acid, Pd catalyst, Base | 3-(4-Methoxyphenyl)phenol |
| 2 | O-Benzylation | 3-(4-Methoxyphenyl)phenol, Benzyl bromide, K2CO3 | 3-(4-Methoxyphenyl)benzyloxybenzene |
Alternatively, if starting with a precursor that already contains the phenylacetic acid or a precursor to it, the hydroxyl group on the second phenyl ring would need to be selectively benzylated. The choice of protecting groups for the carboxylic acid functionality would be crucial to ensure compatibility with the benzylation conditions.
Mechanistic Considerations in the Formation of the Phenylacetic Acid Backbone
With the 3-(4-benzyloxyphenyl) core in place, the final key step is the elaboration of a functional group on the other phenyl ring into the phenylacetic acid side chain. A common strategy for this involves the conversion of a methyl group to the desired acetic acid moiety.
A multi-step synthesis of a triphenyl-substituted phenylacetic acid provides a relevant precedent. This synthesis involves the following key transformations:
Benzylic Bromination: The methyl group of a toluene (B28343) derivative can be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism.
Cyanation: The resulting benzyl bromide is then converted to benzyl cyanide via a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide.
Hydrolysis: Finally, the benzyl cyanide is hydrolyzed to the phenylacetic acid, as described in section 2.1.1.
This sequence allows for the two-carbon extension of the methyl group to the phenylacetic acid side chain. The mechanism for each of these steps is well-established in organic chemistry. The initial bromination involves radical initiation, propagation, and termination steps. The cyanation is a classic SN2 reaction. The final hydrolysis follows the pathways detailed earlier.
The following table summarizes this synthetic sequence for the formation of the phenylacetic acid backbone from a methyl-substituted biphenyl precursor.
| Step | Transformation | Key Reagents | Intermediate |
| 1 | Benzylic Bromination | 3-(4-Benzyloxyphenyl)toluene, NBS, AIBN | 3-(4-Benzyloxyphenyl)benzyl bromide |
| 2 | Cyanation | 3-(4-Benzyloxyphenyl)benzyl bromide, KCN | 3-(4-Benzyloxyphenyl)benzyl cyanide |
| 3 | Hydrolysis | 3-(4-Benzyloxyphenyl)benzyl cyanide, H3O+ or OH- | This compound |
Optimization of Reaction Conditions and Yields for Advanced Syntheses
The efficient synthesis of this compound and its analogues heavily relies on the optimization of reaction conditions to maximize yields and purity. A cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling reaction, which facilitates the crucial carbon-carbon bond formation between two aryl rings. researchgate.net The optimization of this reaction is a multi-parameter challenge, involving the careful selection of catalysts, ligands, bases, solvents, and temperature. scispace.com
Key variables in the Suzuki-Miyaura coupling include the palladium catalyst source, the nature of the phosphine ligand, the choice of base, and the solvent system. For sterically hindered substrates, such as those often encountered in the synthesis of complex biaryl compounds, the choice of a bulky and electron-rich ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgrsc.org
The reaction yield is significantly influenced by the interplay of these factors. For instance, a systematic investigation of the Suzuki-Miyaura coupling between an aryl halide and a boronic acid might involve screening various palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃, in combination with different ligands and bases. Temperature and reaction time are also essential parameters; while higher temperatures can increase reaction rates, they may also lead to the formation of byproducts. nih.gov
Below is an interactive data table summarizing the optimization of a generic Suzuki-Miyaura coupling reaction, representative of the synthesis of a biaryl precursor to benzyloxyphenylacetic acids.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos | Cs₂CO₃ | THF/H₂O | 70 | 12 | 92 |
| 4 | Pd(PPh₃)₄ (3) | None | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 50 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | Toluene | 80 | 6 | 95 |
This table is a representative example based on typical conditions for Suzuki-Miyaura cross-coupling reactions and does not represent a specific experimental outcome for this compound.
Chemoenzymatic and Biotransformation Approaches for Phenylacetic Acid Synthesis
In the pursuit of greener and more sustainable chemical manufacturing, chemoenzymatic and biotransformation strategies have emerged as powerful alternatives to traditional synthetic methods for producing phenylacetic acids. nih.govuwindsor.ca These approaches utilize the high selectivity and efficiency of enzymes or whole microbial cells to catalyze specific reactions under mild conditions. uwindsor.ca
One prominent chemoenzymatic method involves the use of nitrilases. These enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia, often with high yields and selectivity. uwindsor.cayoutube.com This method is particularly attractive as it can bypass the often harsh acidic or basic conditions required for chemical hydrolysis of nitriles. researchgate.net The substrate scope of nitrilases has been shown to include a variety of substituted phenylacetonitriles, suggesting potential applicability for the synthesis of analogues of this compound. youtube.com
Biotransformation using whole-cell systems offers another avenue. Microorganisms such as yeasts and bacteria can convert precursors like L-phenylalanine into phenylacetic acid through metabolic pathways like the Ehrlich pathway. organic-chemistry.org For instance, enzymatic cascades in recombinant Escherichia coli have been developed to efficiently convert L-phenylalanine into phenylacetic acid with high conversion rates. nih.gov Similarly, resting cells of various microorganisms have been shown to transform substituted phenylacetonitriles into their corresponding acids. organic-chemistry.org
Lipases are another class of enzymes that have found application in this field, particularly for the hydrolysis of phenylacetate esters to yield the desired phenylacetic acid. divyarasayan.orgtopicsonchemeng.org.my This enzymatic hydrolysis proceeds under mild conditions and can be highly chemoselective, which is advantageous when dealing with multifunctional molecules. divyarasayan.org
| Approach | Biocatalyst | Substrate | Product | Key Advantages |
| Chemoenzymatic | Nitrilase | Phenylacetonitrile derivative | Phenylacetic acid derivative | Mild reaction conditions, high selectivity, avoids harsh chemicals. uwindsor.cayoutube.com |
| Biotransformation | Whole cells (e.g., Yarrowia lipolytica) | L-Phenylalanine | Phenylacetic acid | Utilizes renewable feedstocks, potential for "natural" product labeling. organic-chemistry.org |
| Chemoenzymatic | Lipase | Phenylacetate ester | Phenylacetic acid | High chemoselectivity, mild hydrolysis conditions. divyarasayan.orgtopicsonchemeng.org.my |
Synthetic Challenges and Development of Novel Methodologies for Benzyloxyphenylacetic Acids
The synthesis of benzyloxyphenylacetic acids, including this compound, is not without its challenges. The construction of the biaryl core, particularly with sterically demanding substitution patterns, can be difficult. Suzuki-Miyaura couplings involving ortho-substituted aryl halides or boronic acids often suffer from low yields due to steric hindrance, which can impede the catalytic cycle. researchgate.netsemanticscholar.org The development of highly active catalyst systems with bulky, electron-rich ligands has been a key strategy to overcome this challenge. organic-chemistry.org
Another significant challenge is the management of protecting groups. The benzyl ether is a common protecting group for phenols due to its general stability, but its cleavage can be problematic in the presence of other reducible functional groups. organic-chemistry.org Standard deprotection via catalytic hydrogenolysis, for example, may not be suitable if the molecule contains other sensitive moieties. youtube.com This has led to the development of alternative deprotection methods, such as oxidative cleavage or the use of specific Lewis acids that allow for more selective removal of the benzyl group under milder conditions. divyarasayan.orgmdpi.com
The poor solubility of large, aromatic-rich intermediates in common organic solvents can also pose significant practical challenges during reaction setup, workup, and purification. researchgate.net This may necessitate the use of high-boiling point solvents, elevated temperatures, or specialized purification techniques like column chromatography on a larger scale. researchgate.net
In response to these challenges, novel synthetic methodologies are continuously being explored. One such approach involves the use of the benzyloxy group as a directed metalation group (DMG) in ortho-lithiation reactions. nih.govorganic-chemistry.org This strategy allows for the regioselective functionalization of the aromatic ring ortho to the benzyloxy group, providing a powerful tool for constructing complex substitution patterns that might be difficult to achieve through other means. nih.govorganic-chemistry.org Furthermore, palladium-catalyzed carbonylation of benzyl chlorides presents an alternative route for the synthesis of phenylacetic acid derivatives, offering a potentially milder and more efficient pathway compared to traditional methods.
Chemical Reactivity and Strategic Derivatization of 3 4 Benzyloxyphenyl Phenylacetic Acid
Chemical Transformations at the Carboxylic Acid Moiety for Scaffold Modification
The carboxylic acid group is a primary site for chemical derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological interactions.
Esterification: The carboxylic acid can be converted into a wide range of esters. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, are applicable. For more sensitive substrates or to achieve higher yields, coupling agents are often employed. A common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This reaction proceeds by activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an alcohol.
Amidation: Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of 3-(4-Benzyloxyphenyl)phenylacetic acid can be readily converted to primary, secondary, or tertiary amides. This is typically achieved by activating the carboxylic acid and then reacting it with a desired amine. Reagents such as zirconyl chloride (ZrCl4) can catalyze the direct amidation of unactivated carboxylic acids with amines, often by heating the reactants in a suitable solvent like toluene (B28343). rsc.org Alternatively, classic peptide coupling reagents can be used to form the amide bond under mild conditions.
The Arndt-Eistert synthesis offers a method for homologation, extending the carbon chain of the carboxylic acid by one methylene (B1212753) unit. quora.com This multi-step process involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by silver oxide or light, generates a ketene (B1206846) that can be trapped by water to yield the homologated carboxylic acid. quora.com
Table 1: Key Transformations of the Carboxylic Acid Moiety
| Reaction | Reagents & Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂ | Ester |
| Amidation | Amine, Heat (optional catalyst like ZrCl₄) | Amide |
| Amidation | Amine, Peptide Coupling Agents (e.g., HATU, HOBt) | Amide |
Modifications and Cleavage Strategies Involving the Benzyloxy Protecting Group
The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its removal (debenzylation) is a critical step in many synthetic routes, unmasking the phenol (B47542) for further functionalization or to reveal the final active compound.
Catalytic Hydrogenolysis: The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds under mild conditions, yielding the free phenol and toluene as a byproduct. acs.org This method is highly effective and chemoselective, generally not affecting other functional groups like carboxylic acids or aromatic rings.
Acidic Cleavage: While less common for simple benzyl ethers, strong acids can also effect cleavage. However, these harsh conditions can often lead to side reactions and are generally less preferred than hydrogenolysis.
The strategic retention or removal of the benzyl group is fundamental. In some synthetic pathways, the group is carried through several steps to prevent the reactive phenol from interfering with other transformations, such as those on the carboxylic acid or the phenyl rings. Once other modifications are complete, the benzyl group is cleaved to yield the final phenolic product.
Table 2: Common Deprotection Strategy for the Benzyloxy Group
| Method | Reagents & Conditions | Product | Notes |
|---|
Regioselective Functionalization of the Phenyl Ring System of this compound
The two phenyl rings of the core scaffold offer sites for further substitution, which can significantly influence the molecule's conformation and interaction with biological targets. The primary method for introducing new functional groups onto these rings is electrophilic aromatic substitution (EAS). masterorganicchemistry.comleah4sci.com
The directing effects of the existing substituents determine the position of new incoming groups.
The Phenyl Ring with the Acetic Acid Moiety: The -(CH₂COOH) group is an ortho-, para-directing group and is weakly activating.
The Phenyl Ring with the Benzyloxy Moiety: The benzyloxy group (-OCH₂Ph) is a strong activating group and is also ortho-, para-directing.
Given the stronger activating nature of the benzyloxy group, electrophilic substitution is expected to occur preferentially on the ring to which it is attached. The positions ortho to the benzyloxy group (positions 3' and 5') are the most likely sites for substitution.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. leah4sci.comlumenlearning.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com This reaction is generally preferred over Friedel-Crafts alkylation due to its resistance to rearrangement and the deactivating nature of the product, which prevents multiple substitutions.
After debenzylation to the free phenol, the directing power of the hydroxyl group (a strong ortho-, para-director) can be exploited for further regioselective functionalization. nih.gov
Table 3: Potential Regioselective Functionalization via Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product Position |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Ortho to the benzyloxy group |
| Nitration | HNO₃, H₂SO₄ | Ortho to the benzyloxy group |
Synthesis of Advanced Derivatives and Analogues for Structure-Activity Studies
The strategic derivatization at the carboxylic acid, the phenyl rings, and the phenolic position (after deprotection) allows for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. nih.govnih.govnih.gov These studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
For instance, research into G protein-coupled receptor 34 (GPR34) antagonists has utilized a similar scaffold. nih.gov In these studies, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were synthesized to explore the SAR. nih.gov Modifications were made to various parts of the molecule, leading to the identification of compounds with potent inhibitory activity. nih.gov
Another example of derivatization involves extending the chain at the benzylic position. A patent describes a 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, demonstrating that more complex side chains can be introduced to explore new chemical space and biological activities. google.com
The general approach to generating an analogue library from this compound would involve:
Carboxylic Acid Modification: Synthesizing a variety of esters and amides to probe interactions at this position.
Phenyl Ring Substitution: Introducing small, electron-donating, or electron-withdrawing groups at specific positions on one or both phenyl rings.
Phenol Derivatization: Following debenzylation, the resulting phenol can be alkylated or acylated to introduce a diverse set of ether or ester functionalities.
By systematically synthesizing these derivatives and evaluating their biological activity, researchers can build a comprehensive SAR profile that guides the design of more advanced and optimized compounds. nih.gov
Computational and Theoretical Investigations of 3 4 Benzyloxyphenyl Phenylacetic Acid
Molecular Modeling and Conformational Analysis of the Compound's Structure
Molecular modeling is a cornerstone of computational chemistry, used to represent and predict the three-dimensional structure of molecules. For 3-(4-Benzyloxyphenyl)phenylacetic acid, this involves constructing a digital model of the molecule and analyzing its possible spatial arrangements, or conformations.
The structure of this compound features several rotatable bonds: the bond connecting the benzyl (B1604629) group to the ether oxygen, the ether oxygen to the phenyl ring, the two phenyl rings, and the bonds within the acetic acid side chain. Rotation around these bonds allows the molecule to adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to exist and interact with biological targets.
This analysis is typically performed using molecular mechanics, which employs force fields to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the bonds and calculating the energy, a potential energy surface can be mapped. Energy minimization algorithms are then used to locate the lowest points on this surface, corresponding to stable conformers. The flexibility of the benzyl and phenylacetic acid moieties suggests that the molecule does not have a single rigid structure but rather exists as an ensemble of conformations in solution. Understanding this conformational landscape is crucial for predicting how it might fit into a receptor's binding site.
Quantum Chemical Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical studies employ the principles of quantum mechanics to provide a more detailed understanding of a molecule's electronic properties, which govern its reactivity and spectroscopic behavior. These methods are computationally more intensive than molecular mechanics but offer deeper insights.
Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and high-level post-Hartree-Fock methods like DLPNO-CCSD(T) (Domain Localized Pair Natural Orbitals – Coupled Cluster Singles + Doubles + Triples), are used for these investigations. nih.gov For this compound, these studies can elucidate:
Electronic Structure: Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate electrostatic potential maps. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. The electrostatic potential map highlights electron-rich (negative) and electron-poor (positive) regions, which are crucial for non-covalent interactions like hydrogen bonding.
Reactivity: Quantum chemical descriptors such as chemical hardness, electronegativity, and electrophilicity index can be calculated to predict the molecule's reactivity. nih.gov These parameters help in understanding how the molecule might behave in different chemical environments or during a metabolic process.
Spectroscopic Properties: These methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared spectra). Comparing these theoretical spectra with experimental data can help confirm the molecule's structure.
Table 1: Overview of Quantum Chemical Methods and Their Applications
| Method | Description | Key Applications for this compound |
| Density Functional Theory (DFT) | A method that calculates the electronic structure of many-body systems based on the electron density. | Geometry optimization, calculation of HOMO/LUMO energies, generation of electrostatic potential maps, prediction of IR and NMR spectra. nih.gov |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited states. | Prediction of UV-Vis absorption spectra. |
| Coupled Cluster (e.g., CCSD(T)) | A highly accurate but computationally expensive post-Hartree-Fock method that accounts for electron correlation. nih.gov | Provides benchmark calculations for energy and properties; used for smaller fragments or as a reference for less expensive methods. nih.gov |
| Polarizable Continuum Model (PCM) | A method to simulate the effects of a solvent. | Calculation of properties in a solution phase, providing more realistic predictions of behavior in biological systems. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies for Phenylacetic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of a group of compounds with their biological activity. nih.gov The primary goal is to predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process and reducing the need for extensive animal testing. nih.gov
While specific QSAR studies focusing solely on this compound are not documented, the principles are widely applied to classes of compounds like phenylacetic acid derivatives. frontiersin.orgmdpi.com A typical QSAR study involves several key steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. frontiersin.org
Molecular Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
The models can range from 2D-QSAR, which uses topological descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D structure and associated fields (steric, electrostatic, hydrophobic). nih.govmdpi.com For phenylacetic acid derivatives, QSAR could be used to understand how substitutions on the phenyl rings or modifications to the acetic acid chain affect a particular biological activity. frontiersin.org
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Information Provided |
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic structural composition. |
| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Describes atomic connectivity and molecular branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape. nih.gov |
| Physicochemical (3D) | LogP (Hydrophobicity), Dipole Moment, Polarizability | Describes properties like solubility and ability to form electrostatic interactions. nih.gov |
| Quantum Chemical (3D) | HOMO/LUMO Energies, Partial Atomic Charges | Describes electronic properties and reactivity. |
Molecular Docking and Binding Affinity Predictions with Potential Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. It is a critical tool for predicting binding modes and estimating the strength of the interaction, often expressed as a binding affinity or docking score.
While docking studies for this compound itself are not prominent in the literature, research on closely related derivatives provides valuable insights into the potential interactions of this chemical scaffold. For instance, derivatives have been computationally docked into the binding sites of various protein targets.
G Protein-Coupled Receptors (GPCRs): Derivatives of (S)-3-(4-(benzyloxy)phenyl)propanoic acid have been identified as antagonists for GPR34, a receptor implicated in neuropathic pain. nih.govresearchgate.net Docking studies for these derivatives helped to rationalize their structure-activity relationships. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase: Carboxamide derivatives incorporating the 3'-(4-(benzyloxy)phenyl) moiety have been docked into the ATP-binding site of EGFR kinase, a target in cancer therapy. nih.govresearchgate.net These simulations suggested that the compounds could bind to the hinge region of the kinase, similar to the standard drug erlotinib. nih.govresearchgate.net
These studies demonstrate that the benzyloxyphenyl phenyl scaffold can be accommodated in the binding pockets of diverse biological targets. For this compound, docking simulations could be used to screen a wide range of potential protein targets to generate hypotheses about its biological function. The simulation would identify key interactions, such as hydrogen bonds from the carboxylic acid group and hydrophobic or pi-stacking interactions involving the phenyl and benzyl rings.
Table 3: Examples of Molecular Docking Studies on Related Derivatives
| Derivative Class | Biological Target | Key Finding from Docking | Reference |
| (S)-3-(4-(benzyloxy)phenyl)propanoic acid derivatives | GPR34 | Identified as a new class of GPR34 antagonists. | nih.govresearchgate.net |
| 3'-(4-(Benzyloxy)phenyl) bipyrazole-carboxamides | EGFR Kinase | Predicted to bind to the hinge region of the ATP-binding site. | nih.govresearchgate.net |
Mechanistic Computational Studies of Reaction Pathways and Intermediates
Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. This provides a dynamic picture of how a reaction proceeds.
For a molecule like this compound, mechanistic studies could explore:
Synthesis Pathways: The synthesis of this molecule likely involves reactions such as etherification to attach the benzyl group and cross-coupling reactions (e.g., Suzuki coupling) to link the two phenyl rings. Computational studies can compare different potential synthetic routes, calculate the activation energies for each step, and predict the most favorable pathway. This can help optimize reaction conditions, improve yields, and minimize byproducts. For example, computational studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have been used to determine whether the reaction proceeds through a mononuclear or binuclear copper mechanism, revealing the activation energies for each step. rsc.org A similar approach could be applied to the synthesis of the target compound.
Metabolic Pathways: If the compound has biological activity, it will be metabolized in the body. Computational methods can predict likely sites of metabolism (e.g., hydroxylation on the aromatic rings, oxidation of the acetic acid side chain) by calculating the activation barriers for reactions with metabolic enzymes like Cytochrome P450.
Reaction Intermediates: These studies can characterize the structure and stability of short-lived intermediates that are often difficult or impossible to observe experimentally. rsc.org
By using quantum chemical methods like DFT, the geometry of each species along the reaction coordinate is optimized, and the energy is calculated, providing a comprehensive profile of the reaction mechanism.
Mechanistic Biological Studies of 3 4 Benzyloxyphenyl Phenylacetic Acid and Its Derivatives in Vitro Focus
Receptor Binding and Signaling Pathway Modulation: In Vitro Characterization
In vitro assays have been crucial in elucidating the effects of 3-(4-Benzyloxyphenyl)phenylacetic acid derivatives on receptor binding and subsequent signaling cascades. These studies have primarily focused on the G protein-coupled receptor (GPCR) family.
G Protein-Coupled Receptor (GPCR) Antagonism and Agonism
Derivatives of this compound have been identified as antagonists for specific GPCRs. researchgate.netnih.gov GPR34, a rhodopsin-like class A GPCR, has been a particular focus of these investigations. nih.gov Research has led to the development of a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives which act as a new class of GPR34 antagonists. researchgate.netnih.gov These compounds function by blocking the receptor and inhibiting its downstream signaling pathways. researchgate.netnih.gov
Investigation of Specific Molecular Targets, e.g., GPR34 and GPR40/FFA1
Detailed in vitro studies have pinpointed GPR34 as a significant molecular target for derivatives of this compound. researchgate.netnih.gov One of the most potent compounds identified from a series of derivatives, compound 5e, demonstrated significant antagonistic activity in various assays. nih.gov In a GloSensor cAMP assay, compound 5e displayed an IC₅₀ value of 0.680 μM, and in a Tango assay, the IC₅₀ value was 0.059 μM. nih.gov This compound was also shown to inhibit the phosphorylation of ERK1/2 induced by lysophosphatidylserine (B10771985) in Chinese Hamster Ovary (CHO) cells that express GPR34 in a dose-dependent manner. researchgate.netnih.gov
While the free fatty acid receptor 1 (FFA1), also known as GPR40, is a recognized target for type 2 diabetes and is activated by free fatty acids, specific in vitro studies detailing the direct interaction of this compound or its immediate derivatives with GPR40/FFA1 are not prominent in the reviewed literature.
Table 1: In Vitro Antagonistic Activity of a this compound Derivative (Compound 5e) on GPR34
| Derivative | Target | Assay | Activity (IC₅₀) | Cell Line | Effect |
|---|---|---|---|---|---|
| (S)-N-((S)-1-((3-chlorophenyl)amino)-3-(4-(benzyloxy)phenyl)-1-oxopropan-2-yl)-2-phenoxyacetamide (Compound 5e) | GPR34 | GloSensor cAMP | 0.680 μM | - | Antagonist |
| (S)-N-((S)-1-((3-chlorophenyl)amino)-3-(4-(benzyloxy)phenyl)-1-oxopropan-2-yl)-2-phenoxyacetamide (Compound 5e) | GPR34 | Tango | 0.059 μM | - | Antagonist |
Data sourced from a study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. nih.gov
Enzyme Inhibition and Modulation in Biochemical Assays
Biochemical assays have been employed to investigate the potential of this compound and its analogs to modulate the activity of various enzymes. These studies provide mechanistic insights into the compound's potential effects on cellular processes regulated by these enzymes.
Cyclooxygenase (COX) Inhibition: In Vitro Mechanistic Insights
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. A general strategy in medicinal chemistry involves the chemical modification of the carboxylate group of arylacetic and other acidic NSAIDs. This derivatization can convert non-selective or moderately selective COX-1 inhibitors into potent and highly selective COX-2 inhibitors. While this provides a potential mechanistic pathway for derivatives of this compound, specific in vitro studies quantifying the direct inhibitory effects of the parent compound on COX-1 and COX-2 are not extensively documented in the available research.
Hydroxylase Activity Modulation and Substrate Specificity
Hydroxylases are a class of enzymes that introduce a hydroxyl group into a substrate. One such enzyme, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), is a two-component flavin-dependent monooxygenase found in bacteria that exhibits a broad substrate spectrum. nih.gov This enzyme is known to catalyze the ortho-hydroxylation of phenolic compounds. nih.gov While various phenylacetic acid derivatives are known to be produced by fungi, specific studies detailing the role of this compound as either a substrate or a modulator of hydroxylase activity are limited. The broad specificity of enzymes like 4HPA3H suggests a potential for interaction, but this has not been explicitly demonstrated for this compound in vitro.
Modulation of Hsp90 ATPase Activity
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. The intrinsic ATPase activity of Hsp90 is essential for its function. High-throughput screening assays have been developed to identify inhibitors of Hsp90's ATPase activity. nih.gov In screening studies of chemical fragments, phenylacetic acid analogues have been identified as a group that can bind to the TPR2A domain of the Hsp70-Hsp90 organizing protein (HOP), which is crucial for the Hsp90 chaperone cycle. d-nb.infochemrxiv.org This suggests a potential mechanism through which phenylacetic acid derivatives could modulate Hsp90 activity. However, direct in vitro evidence of this compound specifically inhibiting Hsp90 ATPase activity has not been reported in the reviewed literature.
Modulation of Nuclear Receptors: In Vitro Studies on HNF-4α Activity
Hepatocyte Nuclear Factor 4α (HNF-4α) is a crucial nuclear receptor that governs gene expression related to metabolic homeostasis in the liver, pancreas, and intestines. nih.gov The potential for pharmacological intervention in diseases like diabetes and cancer by modulating HNF-4α activity has spurred research into identifying its antagonists. nih.gov
In vitro high-throughput screening for modulators of the human insulin (B600854) promoter has led to the discovery of synthetic antagonists of HNF-4α. nih.gov One such antagonist, BIM5078, has been shown to potently repress the expression of HNF-4α in various cell lines, including the murine insulinoma cell line MIN6 and the human hepatoma line HepG2. nih.gov This inhibitory action extends to known HNF-4α target genes, confirming its role as an HNF-4α inhibitor. nih.gov These findings highlight the potential of small molecule inhibitors to probe the complex pathways regulated by HNF-4α. nih.gov
While direct in vitro studies specifically detailing the modulation of HNF-4α activity by this compound are not extensively available in the reviewed literature, the research on related antagonists provides a framework for understanding how such compounds could potentially interact with and modulate this key nuclear receptor. The discovery of potent HNF-4α modulators opens avenues for therapeutic interventions in diseases where HNF-4α plays a significant role. nih.gov
Anti-inflammatory Pathways: In Vitro Cellular and Biochemical Studies
The anti-inflammatory properties of this compound and its derivatives have been investigated through various in vitro cellular and biochemical studies. These studies often focus on the modulation of key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.govresearchgate.netresearchgate.net
Derivatives of phenylacetic acid have demonstrated the ability to suppress the production of pro-inflammatory mediators. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a related compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators and cytokines in BV2 microglia. researchgate.net This inhibition is achieved by blocking the NF-κB, MAPKs, and PI3K/Akt signaling pathways, as well as reducing oxidative stress. researchgate.net Similarly, other phenylpropanoid compounds have been found to inhibit inflammatory responses in vitro by suppressing the phosphorylation of ERK, JNK, and p38 in LPS-activated RAW 264.7 cells. nih.gov
The activation of G protein-coupled receptor 34 (GPR34) has been linked to the transcription of pain-causing genes through the activation of ERK, PI3K/Akt, and NF-κB pathways. researchgate.net A derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, acts as a GPR34 antagonist and can dose-dependently inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34. researchgate.net
Furthermore, studies on other structurally related compounds, like 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), have shown a reduction in the production of proinflammatory cytokines such as tumor necrosis factor-α and interleukin-6 in vitro. nih.gov This effect is mediated through the regulation of MAPK/NF-κB pathways. nih.gov
These in vitro findings collectively suggest that this compound and its derivatives likely exert their anti-inflammatory effects by intervening in critical signaling cascades that regulate the expression of inflammatory mediators.
Antimicrobial Activity: In Vitro Spectrum and Mechanistic Exploration
In vitro studies have revealed the potential of this compound derivatives as antimicrobial agents against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.gov
A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov The initial compound, 3-((4-hydroxyphenyl)amino)propanoic acid, showed weak antimicrobial activity; however, subsequent chemical modifications led to derivatives with enhanced potency. nih.gov For example, certain synthesized hydrazones and other derivatives exhibited significant activity against various bacterial and fungal strains. nih.gov
The proposed mechanism of action for some phenylacetic acid derivatives involves the disruption of the bacterial cell membrane. For instance, 4-hydroxyphenylacetic acid (4-HPCA) has been shown to inhibit the growth of Listeria monocytogenes in a dose-dependent manner. nih.gov Mechanistic studies revealed that 4-HPCA damages the cell membrane, as evidenced by changes in membrane integrity, zeta potential, and relative electrical conductivity. nih.gov Scanning electron microscopy confirmed that treatment with 4-HPCA leads to a wrinkled and irregular cell morphology. nih.gov Additionally, it was found to decrease the expression of key virulence genes in L. monocytogenes. nih.gov
Similarly, other studies on related compounds like 3,4-dihydroxy-phenyl peptidomimetics have shown antimicrobial activities comparable to common antibiotics against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. mdpi.com The mechanism for these peptidomimetics is thought to involve the disruption of microbial cell membranes and interference with cellular processes. mdpi.com
These in vitro findings underscore the potential of developing this compound derivatives as novel antimicrobial agents that target microbial membranes and virulence.
Structure-Activity Relationship (SAR) Studies for Elucidating Biological Profiles
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for predicting the biological activity of a chemical compound based on its molecular structure. collaborativedrug.com Such studies are crucial for optimizing lead compounds to enhance their potency and selectivity.
For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activities. For example, in the development of GPR34 antagonists, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were synthesized and evaluated. nih.gov These studies led to the identification of compound 5e as the most potent antagonist, highlighting the importance of specific substitutions on the core structure. nih.gov
In the context of anti-inflammatory activity, SAR analysis of benzylideneacetophenones revealed that the presence of electron-donating groups at the para-position of both aromatic rings tends to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov Similarly, for benzoic acid derivatives with anti-sickling properties, hydrophilic substituents on the phenyl ring are necessary for interaction with polar amino acid residues, while the phenyl core itself is critical for hydrophobic interactions. iomcworld.com The planarity conferred by the sp2 hybridized carbons of the aromatic moiety facilitates binding to target pockets. iomcworld.com
Regarding antimicrobial activity, SAR studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the antimicrobial profile is highly dependent on the specific chemical modifications made to the parent compound. nih.gov The transformation of an N-acyl-α-amino acid to its corresponding 1,3-oxazol-5(4H)-one derivative, for instance, was found to improve antimicrobial and antibiofilm profiles, although it also increased toxicity in some cases. bohrium.com
These SAR studies provide valuable insights into how structural modifications of the this compound scaffold can be strategically employed to modulate its various biological activities.
Advanced Analytical Methodologies in Research on 3 4 Benzyloxyphenyl Phenylacetic Acid
Advanced Spectroscopic Characterization for Structural Elucidation of Novel Compounds (e.g., High-Resolution NMR, Mass Spectrometry)
The definitive identification of 3-(4-Benzyloxyphenyl)phenylacetic acid hinges on the application of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural elucidation in organic chemistry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule. For a compound like this compound, both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the methylene (B1212753) (-CH₂-) bridge of the benzyl (B1604629) group, the methylene of the acetic acid moiety, and the acidic proton of the carboxyl group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would be critical in assigning these protons to their exact positions on the molecule. americanchemicalsuppliers.com
¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. biomall.in The spectrum for this compound would display unique signals for the carbonyl carbon of the acid, the methylene carbons, and the various aromatic carbons across both phenyl rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.
Interactive Data Table: Predicted NMR Data for this compound
Note: These are predicted values for illustrative purposes. Actual experimental values may vary.
| Atom Type | Technique | Predicted Chemical Shift (δ) in ppm | Expected Multiplicity |
| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 12.0 | Singlet (broad) |
| Aromatic Protons (C₆H₅-CH₂) | ¹H NMR | 7.30 - 7.50 | Multiplet |
| Aromatic Protons (-O-C₆H₄-) | ¹H NMR | 6.90 - 7.20 | Multiplets (AA'BB' system) |
| Aromatic Protons (C₆H₄-CH₂COOH) | ¹H NMR | 7.10 - 7.40 | Multiplet |
| Benzyl Methylene (-O-CH₂-Ph) | ¹H NMR | ~5.10 | Singlet |
| Acetic Acid Methylene (-CH₂-COOH) | ¹H NMR | ~3.60 | Singlet |
| Carbonyl Carbon (-COOH) | ¹³C NMR | ~175 | - |
| Aromatic Carbons | ¹³C NMR | 115 - 160 | - |
| Benzyl Methylene Carbon (-O-CH₂-Ph) | ¹³C NMR | ~70 | - |
| Acetic Acid Methylene Carbon (-CH₂-COOH) | ¹³C NMR | ~40 | - |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of the compound. Techniques like Electrospray Ionization (ESI) are commonly used for carboxylic acids. nih.gov HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₁H₁₈O₃ for the target compound). nih.gov Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the molecule to confirm the connectivity of its structural components, such as the loss of the benzyl group or the carboxylic acid moiety.
Chromatographic Techniques for Isolation, Purification, and Reaction Monitoring (e.g., Preparative HPLC, GC-MS for specific research contexts)
Chromatography is vital for separating the target compound from starting materials, byproducts, and other impurities.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of non-volatile compounds like this compound on a milligram to gram scale. mdpi.com In a typical setup, a reversed-phase column (e.g., C18) is used, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with differing polarities. The fractions are collected and the purity is verified by analytical HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of more volatile derivatives of the compound. For a carboxylic acid, derivatization (e.g., silylation to form a trimethylsilyl (B98337) ester) is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov This technique is highly sensitive and can be used to detect and identify trace impurities or byproducts in a sample by comparing the resulting mass spectra to spectral libraries. nih.gov
Interactive Data Table: Chromatographic Methods for Phenylacetic Acid Derivatives
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose | Reference |
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile or Methanol Gradient | Isolation and Purification | |
| Analytical RP-HPLC | C18 Silica | Water/Acetonitrile or Methanol Gradient | Purity Check, Reaction Monitoring | nih.gov |
| GC-MS (after derivatization) | Polysiloxane-based capillary column | Helium | Impurity Profiling, Byproduct Identification | nih.gov |
Mechanistic Analytical Techniques for Reaction Pathway Elucidation (e.g., In situ IR Spectroscopy)
Understanding how a reaction proceeds is crucial for optimizing conditions and improving yields. In situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful process analytical technology (PAT) tool for elucidating reaction mechanisms. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can monitor the concentrations of reactants, intermediates, and products in real-time without the need for sampling.
For the synthesis of a diarylacetic acid like this compound, which might be formed through a cross-coupling reaction followed by hydrolysis, in situ IR could track key transformations. For instance, during a hydrolysis step of a corresponding nitrile or ester precursor, the disappearance of the nitrile (C≡N) or ester carbonyl (C=O) stretching band and the simultaneous appearance of the carboxylic acid carbonyl (C=O) and broad O-H stretching bands would provide precise kinetic data and confirm the reaction endpoint. This real-time monitoring helps in identifying reaction intermediates, understanding kinetics, and ensuring the process is safe and efficient.
Applications of 3 4 Benzyloxyphenyl Phenylacetic Acid As a Research Scaffold and Intermediate
Utility as a Building Block in Rational Drug Design and Medicinal Chemistry Research
The phenylacetic acid motif is a well-established pharmacophore present in numerous approved drugs, where it contributes to the molecule's biological activity and pharmacokinetic properties. mdpi.comresearchgate.net The structure of 3-(4-Benzyloxyphenyl)phenylacetic acid serves as a sophisticated scaffold for developing new chemical entities with therapeutic potential. Its biphenyl-like framework allows for the exploration of three-dimensional chemical space, a key strategy in modern drug discovery to enhance specificity and reduce off-target effects. nih.gov
A significant application of a closely related scaffold is in the development of antagonists for the G protein-coupled receptor 34 (GPR34). nih.govresearchgate.net GPR34 is implicated in the progression of several diseases, and researchers have synthesized a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. nih.gov Structure-activity relationship (SAR) studies identified compounds with high potency, demonstrating the value of the benzyloxyphenyl moiety in achieving significant biological activity. nih.gov For instance, the lead compound from this series showed excellent efficacy in a mouse model of neuropathic pain. nih.gov
The versatility of the phenylacetic acid scaffold is also evident in its use for developing modulators of other biological targets, such as the hepatocyte nuclear factor 4α (HNF-4α) receptor, which plays a role in metabolic pathways. google.com The core structure of this compound provides a rigid backbone that can be systematically modified to optimize binding to target proteins, making it an attractive starting point for medicinal chemistry campaigns.
Table 1: Research Findings on (Benzyloxy)phenyl-based GPR34 Antagonists
Exploration in Advanced Materials Science and Polymer Chemistry as a Structural Motif
The rigid, rod-like structure imparted by the benzyloxyphenyl group makes this chemical motif of interest in the field of materials science. Such structures are often foundational to the formation of liquid crystals and advanced polymers with specific physicochemical properties. mdpi.comLiquid crystals, for instance, rely on the specific geometry and intermolecular interactions of their constituent molecules to form mesophases. researchgate.netThe benzyloxy group, in particular, has been incorporated into the design of novel Schiff base liquid crystalline materials. mdpi.com
In polymer chemistry, derivatives of benzyloxyphenylacetic acid have been used to create functional polymers. In one study, polymer analogs of 3-chloro-4-benzyloxyphenylacetic acid were prepared by esterifying the acid with various polymer alcohols, including poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate). nih.govThese polymer-drug conjugates were investigated for their anti-inflammatory activity, demonstrating a method for attaching a phenylacetic acid derivative to a polymer backbone to modify its properties and potential applications. nih.gov
Furthermore, the de-benzylated form of this compound, a dihydroxyphenylacetic acid derivative, can be used to create novel polymer structures. For example, thermal treatment of 4-hydroxymandelic acid, a related arylacetic acid, has been shown to result in poly(benzofuran-co-arylacetic acid) structures through Friedel–Crafts alkylation, rather than the expected polyester formation. rsc.orgThis indicates that the phenylacetic acid core with a phenolic hydroxyl group can be a monomer for producing highly functionalized polymers with carboxylic and phenolic moieties. rsc.orgThese functional groups can then be used for further modifications, such as coating nanoparticles for biomedical applications. mdpi.com
**Table 3: Polymer Analogs Based on a Benzyloxyphenylacetic Acid Derivative**
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Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions to the Field
Although detailed synthetic procedures for 3-(4-Benzyloxyphenyl)phenylacetic acid are not readily found in peer-reviewed journals, its structure suggests a synthetic strategy centered around the formation of the biphenyl (B1667301) core. A plausible and widely used method for constructing such C-C bonds between two aryl rings is the Suzuki-Miyaura cross-coupling reaction. gre.ac.ukpku.edu.cnnih.govlibretexts.orguliege.be This palladium-catalyzed reaction would likely involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide-substituted derivative of the other, followed by functional group manipulations to yield the final phenylacetic acid. For instance, coupling (4-(benzyloxy)phenyl)boronic acid with a (3-halophenyl)acetic acid ester, followed by hydrolysis, presents a viable route. The commercial availability of this compound from various chemical suppliers indicates that established synthetic routes exist. sigmaaldrich.combldpharm.comchemicalregister.com
The primary contribution of the this compound scaffold to the field of medicinal chemistry is evidenced by the significant biological activities of its derivatives. Researchers have synthesized and evaluated a range of these compounds, leading to important discoveries in various therapeutic areas.
One notable area of research involves the development of G protein-coupled receptor 34 (GPR34) antagonists. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists. nih.gov One of the most potent compounds from this series demonstrated efficacy in a mouse model of neuropathic pain, highlighting the potential of this chemical scaffold in developing treatments for chronic pain conditions. nih.gov
Another significant finding is related to muscle health. A patent has described a 3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative that promotes the expression of myogenic factors and inhibits muscle atrophy factors. google.com This suggests a potential therapeutic application for conditions such as sarcopenia and other muscle-wasting diseases. google.com
The versatility of the 3-(4-benzyloxyphenyl)acetic acid backbone is further underscored by its use in creating compounds with other biological activities, demonstrating its value as a foundational structure in drug discovery programs.
Emerging Research Avenues for this compound and its Derivatives
The future of research on this compound and its derivatives is poised to expand into several exciting new avenues, driven by the initial promising findings and the broader trends in drug discovery. nih.govscienceopen.comenvisionpharmagroup.comnih.gov
One key direction is the exploration of this scaffold against a wider range of biological targets. Given the diverse activities of its derivatives, it is plausible that analogues of this compound could be designed to modulate other receptors, enzymes, or signaling pathways implicated in various diseases. The inherent flexibility of the biphenylacetic acid structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties for new targets.
Another emerging area is the development of these compounds for applications beyond traditional pharmaceuticals. For instance, the parent compound, phenylacetic acid, is a known plant auxin. nih.govwikipedia.org This opens up the possibility of investigating this compound and its derivatives for applications in agriculture, such as promoting plant growth or regeneration. nih.gov Furthermore, the ability of related compounds to form gels could be explored for applications in materials science and food science, for example, in creating novel hydrogels or nano-fibers. mdpi.com
The development of prodrugs and targeted delivery systems for derivatives of this compound represents another promising research avenue. By attaching specific moieties, the solubility, stability, and tissue-specific delivery of these compounds could be enhanced, leading to improved efficacy and reduced side effects.
Integration of Advanced Methodologies and Interdisciplinary Approaches in Future Studies
Future investigations into this compound and its derivatives will undoubtedly benefit from the integration of advanced scientific methodologies and interdisciplinary collaborations.
Computational modeling and artificial intelligence (AI) are set to play a pivotal role in accelerating the discovery and design of new analogues. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of new derivatives to their biological targets, thereby guiding synthetic efforts towards the most promising candidates. nih.gov AI and machine learning algorithms can further analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict their properties.
Advanced analytical techniques will be crucial for the comprehensive characterization of these compounds. High-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will continue to be essential for elucidating the precise chemical structures and stereochemistry of new derivatives. researchgate.net Techniques such as cryo-electron microscopy (cryo-EM) could be used to determine the structure of these compounds in complex with their biological targets, providing invaluable insights into their mechanism of action.
An interdisciplinary approach will be fundamental to fully realizing the potential of this chemical class. Collaborations between medicinal chemists, pharmacologists, structural biologists, computational scientists, and material scientists will be essential. For example, insights from structural biology can inform the rational design of more potent and selective inhibitors, while expertise in materials science could lead to the development of novel drug delivery systems. Furthermore, collaborations with plant scientists could uncover new applications in agriculture. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Benzyloxyphenyl)phenylacetic acid, and how can purity be optimized?
- Methodology : Synthesis often involves coupling reactions, such as Suzuki-Miyaura cross-coupling between benzyloxy-substituted aryl halides and phenylacetic acid derivatives. For example, 4-benzyloxyphenylboronic acid pinacol ester (CAS 754226-40-9) can be reacted with bromophenylacetic acid under palladium catalysis . Purity optimization includes column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity verification via GC (>95% as per Kanto Reagents standards) or HPLC (≥97% using C18 columns) is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm the benzyloxy group (δ ~4.9–5.1 ppm for –OCH2–) and phenylacetic acid backbone (δ ~3.6 ppm for CH2COOH). Aromatic protons appear in δ 6.8–7.4 ppm .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C–O–C ether linkage) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~332.3 for C21H18O3) .
Q. What are the solubility and stability considerations for handling this compound in experimental settings?
- Methodology : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or DCM. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C vs. room temperature) are recommended. Storage at –20°C in amber vials under nitrogen minimizes degradation, as suggested for similar benzyloxy-substituted acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Studies : Test a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Standardization : Use reference standards (e.g., 4-hydroxyphenylacetic acid, CAS 156-38-7) to calibrate bioactivity assays .
- Structural Analogs : Compare activity with derivatives like 3-(4-benzyloxyphenyl)propionic acid (CAS 50463-48-4) to isolate pharmacophore contributions .
Q. What computational methods are suitable for studying its structure-activity relationship (SAR)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR Modeling : Corrogate electronic (HOMO-LUMO) and steric parameters (logP, polar surface area) with bioactivity data from analogs .
Q. How does the benzyloxy group influence the compound’s reactivity in derivatization reactions?
- Methodology :
- Protection/Deprotection Strategies : Use hydrogenolysis (H2/Pd-C) to remove the benzyl group, enabling further functionalization at the phenolic –OH position.
- Esterification : React the carboxylic acid with alcohols (e.g., methanol/H2SO4) to study ester derivatives’ stability .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate and interpret variations?
- Methodology :
- DSC Analysis : Differential scanning calorimetry provides precise melting ranges. Compare with literature values (e.g., 156–160°C for 4-biphenylacetic acid) .
- Crystallinity Assessment : X-ray diffraction (XRD) to confirm polymorphic forms, which may explain melting point variations .
Q. Conflicting cytotoxicity results in cancer cell lines: How to address this?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
